H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid is a synthetic peptide that consists of five amino acids: tyrosine, alanine, glycine, phenylalanine, and leucine. This compound is classified as a non-natural peptide, which means it includes both D- and L-amino acids. The presence of both forms can influence the peptide's biological activity and stability.
H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid falls under the classification of synthetic peptides. Its unique composition allows it to be studied for various biochemical applications, including drug design and molecular biology.
The synthesis of H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid is primarily conducted through solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin.
The molecular structure of H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid can be depicted as a linear chain of amino acids connected by peptide bonds. The presence of both D- and L-amino acids contributes to its structural diversity.
H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid can undergo various chemical reactions typical of peptides:
The efficiency of these reactions often depends on factors such as pH, temperature, and the presence of catalysts or solvents.
The mechanism of action for H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid largely depends on its interactions with biological targets:
Studies have shown that synthetic peptides can mimic natural hormones or neurotransmitters, leading to diverse physiological effects .
H-DL-Tyrosine-DL-Alanine-Glycine-DL-Phenylalanine-DL-Leucine-OH.Trifluoroacetic Acid has several applications in scientific research:
Racemic peptides, comprising both D- and L-enantiomers of amino acids, serve as critical tools for mapping stereochemical preferences in receptor binding. H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA contains chiral centers at tyrosine, alanine, phenylalanine, and leucine residues, enabling systematic evaluation of how backbone configuration influences engagement with opioid receptors, integrins, and amino acid transporters. For instance, δ-opiate receptors exhibit marked stereoselectivity, as demonstrated by ligands like D-Tyr-Ser-Gly-Phe-Leu-Thr, where D-tyrosine enhances binding affinity and metabolic stability compared to its L-counterpart [2]. Similarly, leucine-enkephalin analogs with D-alanine substitutions resist proteolysis, prolonging biological activity [7].
Table 1: Impact of Amino Acid Chirality on Receptor Binding Affinity
Receptor Type | L-Isomer Affinity (Ki, nM) | D-Isomer Affinity (Ki, nM) | Biological Consequence |
---|---|---|---|
δ-Opiate receptor | 12.5 ± 1.8 | 3.2 ± 0.9* | Enhanced analgesia duration |
α3β1 Integrin | 89.3 ± 11.2 | 210.4 ± 15.7* | Reduced melanoma cell adhesion |
LAT1 transporter | 8.7 ± 0.5 | 42.1 ± 3.6* | Decreased tumor accumulation |
*Data derived from analogous peptide-receptor interactions [2] [6] [8].
The phenylalanine residue in this compound may interact with L-type amino acid transporter 1 (LAT1), which transports large neutral amino acids. Studies show that halogenation at the ortho position of phenylalanine’s aromatic ring (e.g., 2-iodo-phenylalanine) increases LAT1 affinity by 2.5-fold but reduces transport velocity due to steric effects [8]. This illustrates how racemization combined with side-chain modifications can fine-tune substrate-receptor kinetics.
Trifluoroacetic acid is integral to peptide synthesis and purification, forming stable salts with basic amino acid residues (e.g., lysine, arginine) or N-termini. In H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA, TFA ensures solubility in aqueous and organic solvents (e.g., acetonitrile/water blends), facilitating chromatographic purification via reversed-phase high-performance liquid chromatography (RP-HPLC) [1] [4]. The strong acidity of TFA (pKa = 0.52) maintains peptide protonation, minimizing aggregation during solid-phase synthesis. This is critical for preserving the structural integrity of sequences containing hydrophobic residues like leucine and phenylalanine [4] [9].
Table 2: Physicochemical Properties Enhanced by TFA in Peptide Salts
Property | Free Peptide | TFA Salt | Functional Advantage |
---|---|---|---|
Water solubility | Low (<1 mg/mL) | High (>10 mg/mL) | Enables cell-based assays |
RP-HPLC retention time | Broad, asymmetric peaks | Sharp, symmetric peaks | Simplifies purification |
Storage stability | Prone to oxidation/degradation | Stabilizes via protonation | Extends shelf-life |
Furthermore, TFA’s volatility allows its removal under vacuum, enabling peptide characterization via mass spectrometry without interference. For example, electrospray ionization mass spectrometry of TFA-peptide adducts typically reveals m/z peaks corresponding to [M + H]⁺ or [M + TFA - H]⁻ ions, confirming molecular weight [4] [9]. In native chemical ligation—a technique for protein synthesis—TFA dissolves poorly soluble segments, promoting reactions between thioester and cysteine residues that yield native amide bonds [4].
Mixed-chain peptides incorporating D- and L-amino acids emerged in the 1980s as solutions to the pharmacological limitations of natural peptides. Early work focused on opioid receptors, where analogs like D-Tyr-Ser-Gly-Phe-Leu-Thr (1980) demonstrated that D-amino acids could enhance receptor selectivity and proteolytic resistance [2]. This principle was extended to integrin-binding motifs (e.g., Gly-Phe-Hyp-Gly-Glu-Arg in collagen) and tumor-targeting peptides like bicyclic phenylalanine derivatives [6] [8].
Table 3: Milestones in Mixed-Chain Peptide Development
Year | Peptide | Innovation | Application Target |
---|---|---|---|
1980 | D-Tyr-Ser-Gly-Phe-Leu-Thr | First δ-opiate receptor ligand with D-Tyr | Analgesia |
1990s | Cyclic Arg-Gly-Asp peptides | Incorporated D-phenylalanine for stability | Anti-angiogenesis |
2014 | Galactosylated THP motifs | Combined glycosylation with D-residues | Melanoma cell adhesion |
2024 | Bicyclic phenylalanine analogs | Ortho-substituted Phe for LAT1 selectivity | Tumor-specific accumulation |
The leucine-enkephalin scaffold (Tyr-Gly-Gly-Phe-Leu) inspired derivatives like H-Tyr-D-Ala-Gly-Phe-Met-Pro-Leu-Trp-NHBn.TFA, where D-alanine and C-terminal modifications extended plasma half-life [7]. Advances in solid-phase synthesis enabled complex sequences, such as glycosylated triple-helical peptides with hydroxylysine residues, to study integrin-matrix interactions in melanoma [6]. Recently, LAT1-targeted compounds like bicyclic phenylalanine emphasize ortho-substitutions to optimize tumor specificity [8]. H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA embodies this evolution, balancing receptor affinity and metabolic stability through deliberate racemization.
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6